In Vitro Potency of GLP-1 Receptor Agonist 13 Compared to a Standard Orthosteric Agonist
GLP-1 receptor agonist 13 demonstrates agonism at the human GLP-1 receptor with an EC50 of 76 nM, as determined in a functional cAMP assay . This is an order of magnitude less potent than the endogenous agonist, GLP-1(7-36) amide, which has a reported EC50 of approximately 1-10 nM in similar cAMP assays [1]. This quantitative difference highlights that the compound is a moderately potent agonist in vitro.
| Evidence Dimension | In vitro potency (EC50) |
|---|---|
| Target Compound Data | 76 nM |
| Comparator Or Baseline | GLP-1(7-36) amide (endogenous agonist): ~1-10 nM (estimated range based on literature) |
| Quantified Difference | Target compound is ~7.6 to 76-fold less potent |
| Conditions | cAMP accumulation assay in cells expressing human GLP-1R |
Why This Matters
Understanding potency differences is critical for selecting an appropriate concentration range for in vitro experiments and for benchmarking against native receptor activation.
- [1] Decara, J. M., et al. (2022). Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for 'Diabesity'. Journal of Medicinal Chemistry, 65(7), 5449-5461. View Source
